molecular formula C21H20O4 B14958260 4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one

4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one

Cat. No.: B14958260
M. Wt: 336.4 g/mol
InChI Key: SINMHVAKNAXDGA-UHFFFAOYSA-N
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Description

4-Methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 4, a propyl chain at position 3, and a 2-oxo-2-phenylethoxy moiety at position 6. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

4-methyl-7-phenacyloxy-3-propylchromen-2-one

InChI

InChI=1S/C21H20O4/c1-3-7-18-14(2)17-11-10-16(12-20(17)25-21(18)23)24-13-19(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3

InChI Key

SINMHVAKNAXDGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-3-propyl-2H-chromen-2-one with 2-bromoacetophenone in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction mixture is refluxed under stirring for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Similar compounds, such as 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (), feature a toluene ring and a branched alkoxy substituent. The chromen ring in this analog is nearly planar, with intramolecular C–H···O interactions stabilizing pseudo-five- and six-membered rings . In contrast, 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one () exhibits conformational flexibility in its substituent orientation, leading to two distinct molecular conformers in the asymmetric unit . These findings highlight how substituent rigidity and electronic effects influence molecular packing and stability.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound C₂₁H₂₀O₄ 336.38 7-(2-oxo-2-phenylethoxy), 3-propyl N/A N/A
4-Hydroxy-7-methoxy-3-(1-phenylpropyl)-chromen-2-one () C₁₉H₁₈O₄ 310.34 7-methoxy, 3-(1-phenylpropyl) N/A N/A
7-(Benzyloxy)-4-methyl-3-propyl-2H-chromen-2-one () C₂₀H₂₀O₃ 308.37 7-benzyloxy, 3-propyl 473.9 (predicted) 1.134 (predicted)

The target compound’s higher molar mass (336.38 g/mol) compared to analogs like the benzyloxy derivative (308.37 g/mol) reflects the increased steric demand of the 2-oxo-2-phenylethoxy group.

Crystallographic Analysis

Crystal structures of related compounds () reveal the importance of non-covalent interactions. In 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, π-π stacking between chromen rings (3.501 Å) and intramolecular C–H···O contacts stabilize the lattice . The target compound’s 2-oxo group may engage in stronger hydrogen bonding, altering crystallization behavior.

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